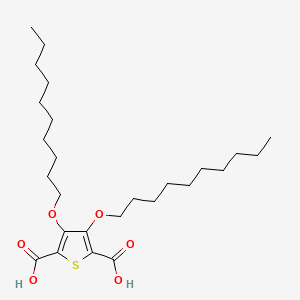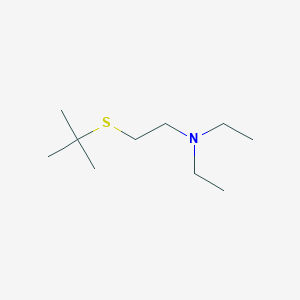
Ethyl 3-(3-hydroxypentan-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-hydroxypentan-3-yl)benzoate: is an organic compound with the molecular formula C14H20O3. It is an ester derived from benzoic acid and a hydroxypentan-3-yl group. This compound is known for its unique structure, which combines aromatic and aliphatic components, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-hydroxypentan-3-yl)benzoate typically involves the esterification of 3-(3-hydroxypentan-3-yl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 3-(3-hydroxypentan-3-yl)benzoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonic, or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3-(3-hydroxypentan-3-yl)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a model molecule to study ester hydrolysis and enzyme-catalyzed reactions. It also serves as a substrate in the investigation of metabolic pathways involving esters.
Medicine: this compound has potential applications in drug development, particularly in the design of prodrugs. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aromatic properties. It is also employed in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-hydroxypentan-3-yl)benzoate involves its hydrolysis to release 3-(3-hydroxypentan-3-yl)benzoic acid and ethanol. This hydrolysis can be catalyzed by esterases or acidic conditions. The released benzoic acid derivative can then interact with various molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Ethyl benzoate: An ester of benzoic acid and ethanol, commonly used as a flavoring agent.
Ethyl 4-hydroxybenzoate:
Methyl 3-(3-hydroxypentan-3-yl)benzoate: A methyl ester analog with similar properties but different reactivity due to the methyl group.
Uniqueness: this compound stands out due to the presence of the hydroxypentan-3-yl group, which imparts unique chemical and physical properties. This structural feature allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
673458-10-1 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
ethyl 3-(3-hydroxypentan-3-yl)benzoate |
InChI |
InChI=1S/C14H20O3/c1-4-14(16,5-2)12-9-7-8-11(10-12)13(15)17-6-3/h7-10,16H,4-6H2,1-3H3 |
Clave InChI |
DJHFFQWVXQQSQT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C1=CC=CC(=C1)C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)



![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)


![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)

![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)

![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
